Cas no 2228347-89-3 (1-methyl-2-(1H-pyrazol-4-yl)-1H-indole)

1-Methyl-2-(1H-pyrazol-4-yl)-1H-indole is a heterocyclic compound featuring a fused indole core substituted with a pyrazole moiety at the 2-position and a methyl group at the 1-position. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing biologically active molecules. Its rigid aromatic framework allows for precise interactions with target proteins, making it valuable in drug discovery. The compound’s synthetic accessibility and potential for further functionalization enhance its utility in designing kinase inhibitors, receptor modulators, and other therapeutic agents. High purity and well-defined reactivity further support its use in rigorous research applications.
1-methyl-2-(1H-pyrazol-4-yl)-1H-indole structure
2228347-89-3 structure
Product Name:1-methyl-2-(1H-pyrazol-4-yl)-1H-indole
CAS No:2228347-89-3
MF:C12H11N3
MW:197.235841989517
CID:5804431
PubChem ID:165703080
Update Time:2025-10-28

1-methyl-2-(1H-pyrazol-4-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole
    • EN300-1738253
    • 2228347-89-3
    • Inchi: 1S/C12H11N3/c1-15-11-5-3-2-4-9(11)6-12(15)10-7-13-14-8-10/h2-8H,1H3,(H,13,14)
    • InChI Key: LMIRVEBDOOENTO-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC=CC=2C=C1C1C=NNC=1

Computed Properties

  • Exact Mass: 197.095297364g/mol
  • Monoisotopic Mass: 197.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 33.6Ų

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Additional information on 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole

Introduction to 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole (CAS No. 2228347-89-3) and Its Emerging Applications in Chemical Biology

1-methyl-2-(1H-pyrazol-4-yl)-1H-indole, identified by the chemical identifier CAS No. 2228347-89-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of indole derivatives, which are well-documented for their diverse pharmacological effects. The structural motif of 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole combines the indole scaffold with a pyrazole ring, creating a molecule with enhanced binding capabilities and potential therapeutic applications.

The indole ring is a core structural unit found in numerous bioactive natural products and pharmaceuticals, including well-known drugs such as tamoxifen and fluoxetine. The pyrazole moiety, on the other hand, is known for its ability to form stable interactions with biological targets, making it a valuable pharmacophore in drug design. The combination of these two structural elements in 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole suggests that it may exhibit a range of biological activities, particularly in modulating signaling pathways associated with diseases such as cancer, inflammation, and neurodegeneration.

Recent advancements in chemical biology have highlighted the importance of small molecules like 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole in the development of novel therapeutic strategies. The compound's ability to interact with specific biological targets has been explored in various preclinical studies, demonstrating its potential as an inhibitor or modulator of key enzymes and receptors involved in disease pathways. For instance, studies have indicated that derivatives of indole-pyrazole hybrids can exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes or modulating cytokine production.

The synthesis of 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The indole ring is typically synthesized via the Fischer indole synthesis or through palladium-catalyzed cross-coupling reactions, while the pyrazole moiety can be introduced via condensation reactions with appropriate precursors. The methyl group at the 1-position of the indole ring enhances the lipophilicity of the molecule, improving its membrane permeability and potentially enhancing its bioavailability.

In terms of biological activity, 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole has shown promise in several preclinical models. Research has demonstrated its ability to inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, the compound has been investigated for its potential role in modulating immune responses, suggesting applications in treating autoimmune diseases or infections. The pyrazole ring's interaction with biological targets such as kinases and transcription factors further enhances its therapeutic potential.

The development of 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole as a lead compound for drug discovery has been supported by computational studies that predict its binding affinity to various biological targets. Molecular docking simulations have identified key interactions between 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole and proteins involved in disease pathways, providing insights into its mechanism of action. These studies have guided the optimization of the compound's structure to improve its potency and selectivity.

Future directions in the study of 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole include exploring its efficacy in clinical trials and developing novel derivatives with enhanced pharmacological properties. The compound's unique structural features make it a valuable scaffold for designing next-generation therapeutics that target complex disease mechanisms. As research continues to uncover new applications for this molecule, it is expected to play a significant role in advancing treatments for various human diseases.

The synthesis and application of CAS No. 2228347-89-3, specifically 1-methyl-2-(1H-pyrazol-4-yl)-1H-indole, exemplify the growing importance of heterocyclic compounds in modern drug discovery. Their ability to interact with biological targets in diverse ways makes them indispensable tools for developing innovative therapeutic strategies. As our understanding of these molecules evolves, so too will their applications in medicine and biotechnology.

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